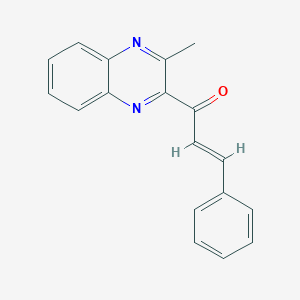

1-(3-methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one

Beschreibung

1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one, also known as Quinocetone (CAS 81810-66-4), is a synthetic quinoxaline-derived compound primarily used as a veterinary antimicrobial and growth promoter. Its structure features a quinoxaline ring substituted with a methyl group at position 3 and a propenone moiety linked to a phenyl group at position 2. Key physicochemical properties include a melting point of 183–188°C, molecular formula C₁₈H₁₄N₂O₃, and low water solubility . Synthesized via Claisen-Schmidt condensation between 3-methylquinoxaline-2-carbaldehyde and acetophenone derivatives, it exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens, particularly in livestock .

Eigenschaften

IUPAC Name |

1-(3-methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-13-18(20-16-10-6-5-9-15(16)19-13)17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVOSGDEVWDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80109-63-3 | |

| Record name | Desoxyquinocetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80109-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wirkmechanismus

Mode of Action

The mode of action of 2-Cinnamoyl-3-methylquinoxaline involves inhibiting the synthesis of bacterial DNA. It selectively inhibits the growth and reproduction of pathogenic microorganisms in the digestive tract, without affecting beneficial bacteria such as E. coli and other Gram-positive bacteria. This selective inhibition makes it effective in controlling diseases like piglet diarrhea and avian Pasteurella disease.

Biochemical Pathways

Given its mode of action, it can be inferred that it interferes with the dna synthesis pathway of pathogenic bacteria, thereby inhibiting their growth and reproduction.

Pharmacokinetics

The pharmacokinetics of 2-Cinnamoyl-3-methylquinoxaline reveal that it is rapidly absorbed and eliminated in the body. It is primarily excreted in its original form, resulting in very little residue in the body. This rapid absorption and elimination contribute to its bioavailability.

Result of Action

The result of the action of 2-Cinnamoyl-3-methylquinoxaline is the effective control of diseases like piglet diarrhea and avian Pasteurella disease. By selectively inhibiting the growth and reproduction of pathogenic bacteria in the digestive tract, it helps maintain the balance of intestinal flora, thereby promoting the health and growth of animals.

Action Environment

The action of 2-Cinnamoyl-3-methylquinoxaline can be influenced by environmental factors. For instance, its storage temperature should be between 2-8°C. It is also sensitive to light and can undergo photochemical reactions. Therefore, it should be stored in a sealed, dry environment, away from light.

Biochemische Analyse

Biochemical Properties

It is known that this compound has several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial. The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound's molecular formula is C18H14N2O, with a molecular weight of 274.3 g/mol. It exhibits various pharmacological properties, including antimicrobial , antiviral , antifungal , and anticancer activities. The mode of action involves inhibiting bacterial DNA synthesis, making it effective against certain pathogenic bacteria.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, quinoxaline derivatives have been shown to possess cytotoxic activity against various human tumor cell lines, including those derived from oral squamous cell carcinoma. A quantitative structure–activity relationship (QSAR) analysis demonstrated that specific structural modifications can enhance selectivity and potency against cancer cells .

Table 1: Cytotoxicity of Quinoxaline Derivatives Against Tumor Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| E7 | Ca9-22 | 5.0 | High |

| P3 | HSC-3 | 4.5 | Moderate |

| E6 | HSC-4 | 6.0 | Moderate |

Antimicrobial Properties

This compound has been studied for its antimicrobial effects, particularly against bacterial infections such as piglet diarrhea and avian Pasteurella disease. The mechanism involves disrupting the DNA synthesis pathways in bacteria, which inhibits their growth and reproduction .

Table 2: Antimicrobial Activity of 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Salmonella typhimurium | 12 µg/mL |

Case Study 1: Anticancer Research

A study published in the Journal of Cancer Research evaluated the efficacy of various quinoxaline derivatives, including 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one, against a panel of human cancer cell lines. The results indicated that certain modifications to the quinoxaline structure significantly increased cytotoxicity while maintaining selectivity over normal cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against multiple bacterial strains in vitro. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Substituted 1,3-Diphenyl-2-Propen-1-Ones

Compounds like 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one () and 4'-chlorochalcone () share the chalcone backbone but lack the quinoxaline moiety. These derivatives exhibit antifungal activity but lower thermal stability (e.g., 4'-chlorochalcone melts at ~120°C) compared to Quinocetone .

Natural Chalcones

- Isobavachalcone (): A prenylated chalcone from Maclura tinctoria with potent antifungal activity against Candida albicans. Unlike Quinocetone, it contains a hydroxylated bicyclic structure, enhancing solubility but reducing synthetic accessibility .

- Flavokavain B (): A hydroxy-dimethoxyphenyl chalcone with anticancer properties. Its phenolic groups improve antioxidant capacity but limit stability under acidic conditions .

Quinoline-Based Chalcones

(E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one () replaces the quinoxaline ring with a quinoline system. This modification enhances antimalarial activity but introduces higher cytotoxicity in mammalian cells .

Quinoxaline Derivatives

Antioxidant Quinoxaline Chalcones

(2E)-1-(3-Methyl-quinoxalin-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propenone () incorporates methoxy groups on the phenyl ring, boosting antioxidant activity (IC₅₀ = 12 µM in DPPH assays) but reducing antibacterial efficacy compared to Quinocetone .

N-Oxide Derivatives

Quinocetone’s N,N'-dioxide form (1-(3-Methyl-1,4-dioxido-2-quinoxalinyl)-3-phenyl-2-propen-1-one) exhibits enhanced solubility in polar solvents due to the oxidized quinoxaline ring but shows comparable antimicrobial potency .

Functional Analogues

Propenone Oximes

1-(4-Methylphenyl)-3-phenyl-2-propen-1-one oxime () demonstrates moderate anti-inflammatory activity but lacks the structural complexity required for broad-spectrum antimicrobial action .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Vorbereitungsmethoden

Sodium Dithionite-Mediated Reduction of Quinocetone Derivatives

The most widely reported synthesis involves the reduction of 1-(3-methyl-1,4-dioxide-2-quinoxalinyl)-3-phenyl-2-propen-1-one (quinocetone) using sodium dithionite (Na₂S₂O₄). In a representative procedure, 3.48 g (12 mmol) of quinocetone is suspended in 120 mL of 95% ethanol, followed by the addition of 30 mmol sodium dithionite under reflux for 4 hours . The reaction proceeds via reductive elimination of the 1,4-dioxide moiety, yielding the target compound as a yellow crystalline solid with a 92% yield . Key advantages include operational simplicity and high purity (>98%) without requiring chromatography .

Reaction Conditions:

-

Solvent: Ethanol (95%)

-

Temperature: Reflux (~78°C)

-

Catalyst: None required

-

Workup: Precipitation in ice water, filtration, and air-drying

Condensation of Benzofurazan Oxide with Acetylacetone and Benzaldehyde

An alternative route begins with benzofurazan oxide (synthesized from o-nitroaniline oxidation) reacting with acetylacetone in the presence of triethylamine. This step forms 2-acetyl-3-methyl-quinoxaline-1,4-dioxide, which subsequently undergoes condensation with benzaldehyde . For example, 5 g of benzofurazan oxide reacts with 10 mL of 2,4-pentanedione and 4 mL diethylamine at 25–80°C, followed by salicylaldehyde addition and recrystallization from acetone . While this method yields intermediates critical for further functionalization, the final step to 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one requires additional reduction, as outlined in Section 1 .

Key Data:

| Starting Material | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Benzofurazan oxide | Acetylacetone | 94 | |

| 2-Acetyl-3-methyl-quinoxaline-1,4-dioxide | Benzaldehyde | 66 |

Recent patents highlight catalytic improvements using ionic liquids or solid bases. For instance, magnetic magnesium-aluminum hydrotalcite solid alkali and quaternary ammonium salts in anhydrous ethanol enable reactions at 10–100°C with 93% yield . Similarly, ionic liquid catalysts (e.g., 4-(dimethylamino)pyridinium acetate) reduce reaction times to 3.5 hours while maintaining yields above 94.5% . These methods address traditional limitations such as prolonged reaction durations (historically 24+ hours) and tedious purification .

Comparative Catalyst Performance:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | 40–50 | 24 | 66 |

| Magnetic Mg-Al hydrotalcite | 60–65 | 3.5 | 93 |

| Ionic liquid ([DMAPA][OAc]) | 60–65 | 3.5 | 94.5 |

Q & A

Q. How is 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one synthesized in laboratory settings?

The compound is typically synthesized via Claisen-Schmidt condensation between 1-(3-methylquinoxalin-2-yl)ethanone and substituted benzaldehydes under alkaline conditions. For example, a methanol solution of 1-(3-methylquinoxalin-2-yl)ethanone and an aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) is treated with 3% NaOH, stirred for 24 hours, and filtered to isolate the product . Modifications in substituents on the aldehyde component allow structural diversification for bioactivity studies.

| Reaction Conditions | Details |

|---|---|

| Solvent | Methanol |

| Catalyst | NaOH (3% in methanol) |

| Reaction Time | 24 hours |

| Workup | Filtration, washing with water |

Q. What spectroscopic and analytical methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of quinoxaline and propenone moieties, with key signals for the α,β-unsaturated ketone (δ 7.5–8.5 ppm for protons, δ 190–200 ppm for carbonyl carbon).

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths and angles, particularly the planar geometry of the propenone group and quinoxaline ring .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 317.1 for C₁₉H₁₅N₂O₂) .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, analogous chalcones (e.g., Flavokavain B) require precautions such as gloves, lab coats, and fume hoods due to potential irritancy. Refer to Safety Data Sheets (SDS) for structurally similar compounds, which recommend avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray analysis (e.g., using SHELXL ) confirms the E-configuration of the α,β-unsaturated ketone and quantifies dihedral angles between the quinoxaline and phenyl rings. Challenges include:

- Crystal Quality : Twinning or weak diffraction may require data collection at low temperatures (100 K) to enhance resolution .

- Disorder Handling : Flexible substituents (e.g., methoxy groups) may exhibit positional disorder, necessitating constrained refinement .

| Crystallographic Data | Example Values |

|---|---|

| Space Group | P2₁2₁2₁ |

| R Factor | 0.042–0.112 |

| Bond Length (C=O) | 1.22 Å |

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Electron-Withdrawing Groups : Substitutions on the phenyl ring (e.g., -Cl, -CF₃) enhance electrophilicity, improving interactions with biological targets like enzymes .

- Quinoxaline Modifications : Introducing methyl or dioxido groups (e.g., 1,4-dioxido-quinoxaline) increases solubility and redox activity, critical for antioxidant properties .

- Chalcone Analogues : Comparative studies with quinoline chalcones (e.g., antiplasmodial activity) guide rational design by correlating substituent patterns with efficacy .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often stem from:

- Assay Variability : Standardize protocols (e.g., DPPH radical scavenging vs. SOD inhibition) and control ROS levels .

- Cellular Context : Use isogenic cell lines to isolate compound-specific effects from genetic variability .

- Metabolic Stability : Evaluate half-life in physiological buffers to distinguish intrinsic activity from degradation artifacts .

Methodological Guidance

- Synthesis Optimization : Replace methanol with ethanol or DMF to improve yields for electron-deficient aldehydes .

- Bioactivity Testing : Combine in vitro assays (e.g., COX-2 inhibition) with molecular docking to validate target engagement .

- Data Reproducibility : Report crystallographic parameters (e.g., CIF files) and NMR solvent peaks to enable cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.